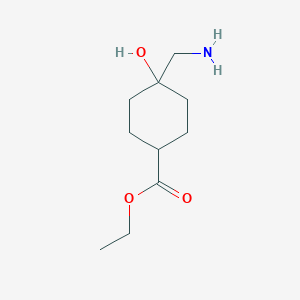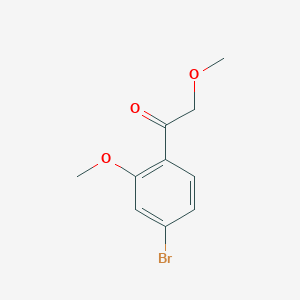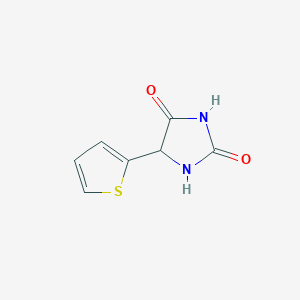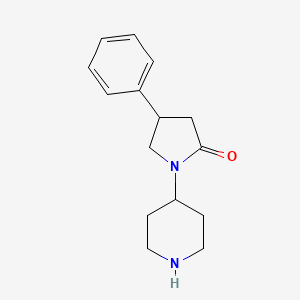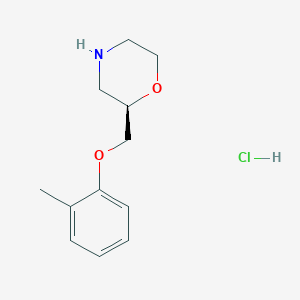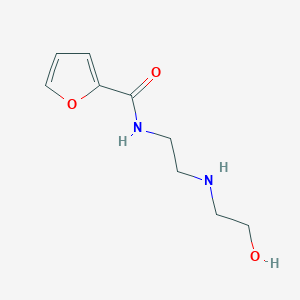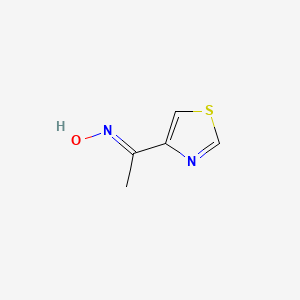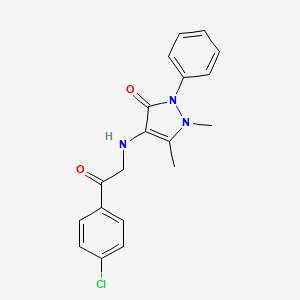
Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and an ethyl ester group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For instance, the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanoic acid ethyl ester under acidic conditions can yield the desired pyrazole ring.
-
Introduction of the Fluorine Atom: : The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
-
Esterification: : The carboxylic acid group can be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and safety. These methods often utilize metal-free processes and environmentally friendly catalysts to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties. Additionally, its fluorine atom can enhance its binding affinity to target proteins, increasing its potency .
Comparación Con Compuestos Similares
Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-fluoro-1H-pyrazole-3-carboxylate: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: Lacks the fluorine atom, which may reduce its binding affinity to target proteins.
Ethyl 5-cyclopropyl-4-chloro-1H-pyrazole-3-carboxylate: Substitution of fluorine with chlorine can alter its chemical properties and biological activity
This compound stands out due to the combined presence of the cyclopropyl group and the fluorine atom, which contribute to its unique chemical and biological properties.
Propiedades
Número CAS |
681034-81-1 |
|---|---|
Fórmula molecular |
C9H11FN2O2 |
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H11FN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12) |
Clave InChI |
KGGFIVNXBRQXNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NNC(=C1F)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B15053197.png)
![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)
![4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)
